molecular formula C13H8FN3O2 B7978431 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole

Cat. No.: B7978431
M. Wt: 257.22 g/mol
InChI Key: GCHDEEQMZZEMNX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole typically involves the reaction of 2-fluoro-4-nitroaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) chloride can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 1-(2-Amino-4-nitrophenyl)-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites. For example, it may inhibit the biosynthesis of ergosterol in fungi, leading to antifungal activity . The presence of the fluoro and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-nitrophenyl)-1H-imidazole: Similar structure but lacks the benzo ring.

    2-Fluoro-4-nitroaniline: Precursor in the synthesis of the target compound.

    Benzimidazole: Parent compound with a wide range of biological activities.

Uniqueness

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which enhances its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-7-9(17(18)19)5-6-12(10)16-8-15-11-3-1-2-4-13(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDEEQMZZEMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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